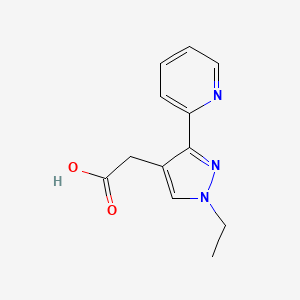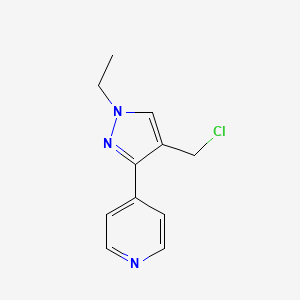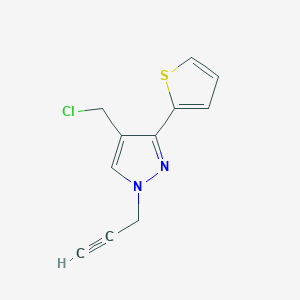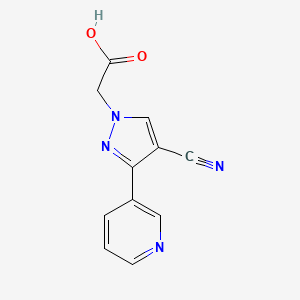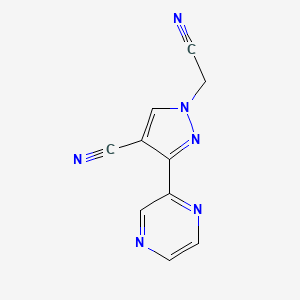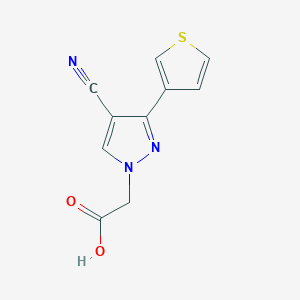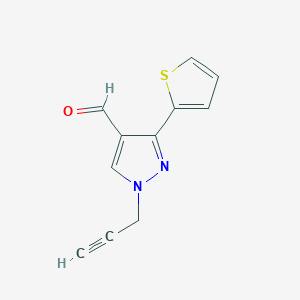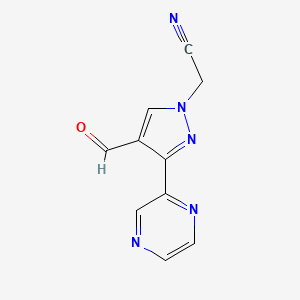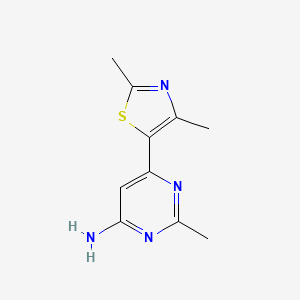
4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole (BMTP) is a heterocyclic compound that is commonly used in the synthesis of various organic compounds. It is a versatile compound that can be used for a variety of purposes, including as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. BMTP is also used in laboratory experiments to study the mechanisms of action of various compounds, as well as to examine the biochemical and physiological effects of these compounds.
Wissenschaftliche Forschungsanwendungen
4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole is widely used in scientific research as a starting material for the synthesis of a variety of organic compounds. It is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound can also be used in laboratory experiments to study the mechanisms of action of various compounds, as well as to examine the biochemical and physiological effects of these compounds. Additionally, this compound can be used to study the reactivity of various compounds, as well as to examine the stability and reactivity of various organic compounds in different environments.
Wirkmechanismus
The mechanism of action of 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole is not well understood. However, it is believed that the bromomethyl group of this compound is capable of forming strong hydrogen bonds with other molecules, which allows it to bind to them and thus influence their reactivity. Additionally, this compound is believed to be able to interact with other molecules through the formation of π-π interactions. These interactions can allow this compound to influence the reactivity of other molecules by increasing their reactivity or by decreasing their reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound is capable of influencing the reactivity of other molecules by forming strong hydrogen bonds with them, as well as by forming π-π interactions. Additionally, this compound is believed to be able to interact with other molecules through the formation of hydrogen bonds and π-π interactions. These interactions can allow this compound to influence the reactivity of other molecules by increasing their reactivity or by decreasing their reactivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole in laboratory experiments is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of organic compounds. Additionally, this compound is relatively stable and can be used in a variety of different environments. However, one of the main limitations of using this compound in laboratory experiments is that it is not well understood and its mechanism of action is not well known. Additionally, this compound is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential future directions for 4-(bromomethyl)-3-(thiophen-3-yl)-1H-pyrazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of organic compounds. Additionally, further research into the synthesis of this compound and its reactivity in different environments could lead to the development of more efficient and cost-effective methods for synthesizing this compound. Additionally, further research into the stability and reactivity of this compound in different environments could lead to the development of more efficient and cost-effective methods for synthesizing organic compounds. Finally, further research into the potential uses of this compound in laboratory experiments could lead to the development of more efficient and cost-effective methods for studying the reactivity of various compounds.
Eigenschaften
IUPAC Name |
4-(bromomethyl)-5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIQXIXBPMTJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(C=NN2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



